2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid
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Overview
Description
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a trifluoromethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . This method provides a rapid and efficient route to the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interfere with biofilm formation makes it a candidate for studying bacterial infections.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Trifluoromethyl)phenyl)oxazole-4-carboxylic acid
- 2-Phenyl-5-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxylic acid
Uniqueness
2-(2-(Trifluoromethoxy)phenyl)oxazole-4-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.
Properties
Molecular Formula |
C11H6F3NO4 |
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Molecular Weight |
273.16 g/mol |
IUPAC Name |
2-[2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-8-4-2-1-3-6(8)9-15-7(5-18-9)10(16)17/h1-5H,(H,16,17) |
InChI Key |
KJYPNEHWRDECLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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